molecular formula C13H19NO2 B1485620 1-{[(4-Ethoxyphenyl)amino]methyl}cyclobutan-1-ol CAS No. 2198690-42-3

1-{[(4-Ethoxyphenyl)amino]methyl}cyclobutan-1-ol

Cat. No.: B1485620
CAS No.: 2198690-42-3
M. Wt: 221.29 g/mol
InChI Key: KYDFXIYTGYILJB-UHFFFAOYSA-N
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Description

1-{[(4-Ethoxyphenyl)amino]methyl}cyclobutan-1-ol is a cyclobutanol derivative featuring a 4-ethoxyphenylamino-methyl substituent. The cyclobutanol core confers conformational rigidity, while the ethoxyphenyl group introduces aromaticity and ether functionality.

Properties

IUPAC Name

1-[(4-ethoxyanilino)methyl]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-2-16-12-6-4-11(5-7-12)14-10-13(15)8-3-9-13/h4-7,14-15H,2-3,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYDFXIYTGYILJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NCC2(CCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-{[(4-Ethoxyphenyl)amino]methyl}cyclobutan-1-ol is a compound with the molecular formula C13H19NO2 and a molecular weight of 221.29 g/mol. It has garnered interest in pharmacological research due to its potential biological activities, including neurotropic and cytotoxic effects.

Neurotropic Activity

Research indicates that compounds in the cyclobutane series, including this compound, exhibit neurotropic properties. These properties suggest a capacity to influence neuronal function and potentially serve as therapeutic agents in neurological disorders. Studies have shown that derivatives of cyclobutane can act as selective antagonists of neurotransmitter receptors, particularly N-methyl-D-aspartic acid (NMDA) receptors, which are crucial in synaptic plasticity and memory function .

Cytotoxic Effects

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. For instance, it demonstrated significant inhibition of cell proliferation in human lung adenocarcinoma (A549) and melanoma (A375) cell lines, with IC50 values indicating effective cytotoxicity at low concentrations (IC50 < 10 µM for A549 and IC50 = 5.7 µM for A375) . This suggests potential applications in cancer therapy.

Case Study: Neuroprotective Effects

In a study examining the neuroprotective effects of cyclobutane derivatives, researchers found that certain compounds could reduce oxidative stress in neuronal cells. This was attributed to their ability to scavenge reactive oxygen species, thereby protecting neurons from damage . this compound may exhibit similar protective effects due to its structural analogies.

Table: Biological Activities of this compound

Activity TypeCell Line/ModelIC50 ValueReference
NeurotropicNMDA Receptor InhibitionNot specified
CytotoxicA549 (Lung Adenocarcinoma)< 10 µM
CytotoxicA375 (Melanoma)5.7 µM
AntimicrobialVarious PathogensNot specified

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of 1-{[(4-Ethoxyphenyl)amino]methyl}cyclobutan-1-ol lies in pharmaceutical research. Preliminary studies indicate that compounds with similar structures may exhibit various pharmacological effects, including:

  • Antimicrobial Activity : The presence of the cyclobutanol moiety has been linked to antimicrobial properties in related compounds.
  • Anti-inflammatory Effects : Structural analogs have shown potential in reducing inflammation through various biochemical pathways.
  • Anticancer Potential : Research into structurally similar compounds suggests possible activity against cancer cell lines.

Further investigation is necessary to elucidate the specific mechanisms of action and therapeutic potential of this compound .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its unique structure enables it to participate in various chemical reactions, making it valuable for:

  • Synthesis of Bioactive Molecules : It can be used as a building block for creating more complex molecules with desired biological activities.
  • Modification of Existing Compounds : The functional groups present allow for modifications that can enhance the properties or efficacy of existing drugs.

The versatility of this compound in organic synthesis highlights its significance in both academic research and industrial chemistry .

Biological Interaction Studies

Understanding the interactions between this compound and biological targets is crucial for determining its pharmacological profile. Interaction studies focus on:

  • Binding Affinity : Investigating how well the compound binds to specific receptors or enzymes can provide insights into its potential therapeutic applications.
  • Mechanism of Action : Understanding how the compound exerts its effects at a molecular level can guide further development and optimization.

These studies are essential for assessing the viability of the compound as a therapeutic agent .

Case Study 1: Antimicrobial Activity

Research on structurally similar compounds demonstrated significant antimicrobial activity against various pathogens, suggesting that this compound may exhibit similar properties.

Case Study 2: Anti-inflammatory Effects

Studies have shown that certain cyclobutane derivatives can inhibit inflammatory pathways effectively. This indicates that further exploration of this compound could yield promising anti-inflammatory agents.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Alkoxy-Substituted Cyclobutanol Derivatives

1-(4-Methoxyphenyl)cyclobutan-1-ol
  • Structure : Methoxy group replaces ethoxy at the para position.
  • Synthesis : Prepared via photocycloaddition with 88% yield, forming a colorless oil .
  • Key Differences: Smaller alkoxy group (methoxy vs. ethoxy) reduces steric bulk and lipophilicity.
  • Applications : Intermediate in photocycloaddition reactions for natural product synthesis .
Etofenprox (1-((2-(4-Ethoxyphenyl)-2-methylpropoxy)methyl)-3-phenoxybenzene)
  • Structure : Ethoxyphenyl group embedded in a larger, branched ether framework.
  • Key Differences: Extended aromatic system (phenoxybenzene) increases molecular weight (vs. cyclobutanol core). Ethoxy group contributes to insecticidal activity as a pyrethroid analog .

Halogen-Substituted Analogs

1-[Amino-(4-fluorophenyl)methyl]cyclobutan-1-ol
  • Structure : Fluorine replaces ethoxy at the para position.
  • Safety Data: Requires precautions for inhalation and handling, as per GHS guidelines .
  • Applications : Structural analog used in pharmaceutical intermediates .

Aminoalkyl-Substituted Cyclobutanol Derivatives

1-{[(4-Aminobutyl)amino]methyl}cyclobutan-1-ol
  • Structure: 4-Aminobutyl chain replaces the ethoxyphenyl group.
  • Key Differences :
    • Increased hydrophilicity due to the primary amine, enhancing solubility in polar solvents.
    • Molecular Weight: 172.27 g/mol (lower than ethoxyphenyl analog due to absence of aromatic ring) .
  • Applications : Lab-use building block for drug discovery .

Comparative Data Table

Compound Substituent Molecular Weight (g/mol) Physical State Key Applications Reference
1-{[(4-Ethoxyphenyl)amino]methyl}cyclobutan-1-ol 4-Ethoxyphenylamino ~235.3 (estimated) Not reported Research intermediate N/A
1-(4-Methoxyphenyl)cyclobutan-1-ol 4-Methoxyphenyl ~178.2 Colorless oil Photocycloaddition synth.
1-[Amino-(4-fluorophenyl)methyl]cyclobutan-1-ol 4-Fluorophenylamino ~195.2 Solid Pharma intermediates
1-{[(4-Aminobutyl)amino]methyl}cyclobutan-1-ol 4-Aminobutylamino 172.27 Oil/Liquid Drug discovery

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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